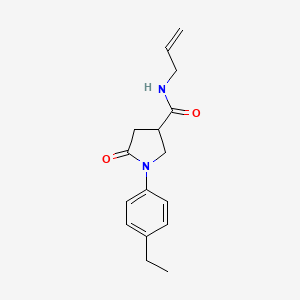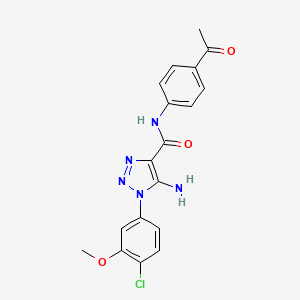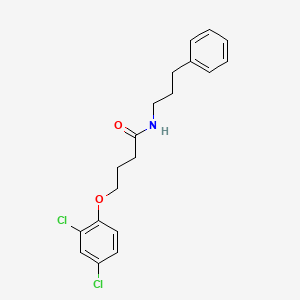
N-allyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-allyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" is a chemical compound likely of interest due to its structural features which suggest potential in various chemical and pharmacological research areas. While direct studies on this compound are scarce, analogous compounds have been synthesized and analyzed, providing insights into their potential chemical behavior and applications.
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions, such as those between malonamide derivatives, aldehydes, and malononitrile in aqueous conditions using bases like triethylamine at room temperature. These reactions typically yield cyano and amino substituted pyrrolidine derivatives, characterized by techniques like FT-IR, NMR, and X-ray diffraction (R. Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using X-ray diffraction, revealing details about their crystalline structure, molecular conformation, and intermolecular interactions. These analyses can show the planarity of specific groups and the angles between molecular planes, contributing to understanding the compound's three-dimensional structure and reactivity (Surajit Banerjee et al., 2002).
Chemical Reactions and Properties
Compounds like "N-allyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" can participate in various chemical reactions, including those that involve the functional groups present in their structure, such as the pyrrolidine ring or the carboxamide moiety. These reactions can significantly affect their physical and chemical properties, making them subjects of interest for developing new chemical entities with desirable features.
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. These properties are determined through experimental studies, often involving the synthesis and purification of the compounds, followed by characterization using techniques like DSC, TGA, and single-crystal X-ray diffraction.
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives are influenced by their functional groups, leading to varied reactivity patterns. Studies on similar compounds focus on their potential interactions with biological molecules, non-linear optical (NLO) properties, and molecular docking analyses to explore their binding modes and inhibition potentials against specific targets (Zhixu Zhou et al., 2021).
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-9-17-16(20)13-10-15(19)18(11-13)14-7-5-12(4-2)6-8-14/h3,5-8,13H,1,4,9-11H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHBJHZZQZIEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)



![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148027.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5148035.png)
![17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5148040.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5148048.png)
![4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5148051.png)
![ethyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5148055.png)
![5-{[(2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148065.png)
![1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5148075.png)
![3,5-dichloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5148097.png)
